2-[(benzyloxy)methyl]prop-2-enoic acid
Description
2-[(Benzyloxy)methyl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a benzyloxymethyl substituent attached to the propenoic acid backbone. This compound shares structural similarities with other prop-2-enoic acid derivatives, which are widely studied for their reactivity, biological activity, and applications in polymer chemistry and pharmaceuticals.
Properties
CAS No. |
409333-03-5 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,12,13) |
InChI Key |
FCOCHENVBZFVIX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COCC1=CC=CC=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Benzylation of Hydroxymethylprop-2-enoic Acid Derivatives
A foundational approach involves the alkylation of 2-(hydroxymethyl)prop-2-enoic acid with benzyl bromide under strongly basic conditions. This method, adapted from the synthesis of (R)-2-benzyloxypropionic acid derivatives, employs sodium tert-amylate as a non-nucleophilic base to deprotonate the hydroxyl group, facilitating nucleophilic substitution.
Procedure :
-
Deprotonation : 2-(Hydroxymethyl)prop-2-enoic acid is dissolved in tetrahydrofuran (THF) and treated with sodium tert-amylate (1.1 equiv) at 0–5°C.
-
Benzylation : Benzyl bromide (1.1 equiv) is added dropwise, maintaining temperatures below 5°C to minimize isomerization.
-
Reaction Completion : The mixture is stirred at 20–30°C for 12–24 hours, followed by aqueous workup (extraction with petroleum ether and ethyl acetate).
Key Observations :
Elimination Reactions for Double Bond Formation
An alternative route involves the dehydration of β-hydroxy intermediates to form the α,β-unsaturated system. For example, 3-hydroxy-2-(benzyloxymethyl)propanoic acid undergoes acid-catalyzed elimination to yield the target compound.
Procedure :
-
Intermediate Synthesis : 3-Hydroxy-2-(benzyloxymethyl)propanoic acid is prepared via benzylation of 2,3-dihydroxypropanoic acid using benzyl bromide and sodium hydride.
-
Elimination : The intermediate is treated with concentrated sulfuric acid at 80°C, inducing dehydration to form the conjugated enoic acid.
Optimization Data :
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80°C | 78 | 95 |
| Reaction Time | 4 hours | 85 | 97 |
| Acid Catalyst | H2SO4 (95%) | 82 | 96 |
Elevated temperatures (>70°C) accelerate elimination but risk decarboxylation, necessitating precise thermal control.
| Base | H2 Emission (mL/g) | Reactivity |
|---|---|---|
| Sodium tert-Amylate | 10 | Moderate |
| NaH | 350 | High |
Purification and Yield Maximization
Post-reaction workup involves sequential extractions to isolate the product:
-
Petroleum Ether Wash : Removes non-polar byproducts (e.g., unreacted benzyl bromide).
-
Ethyl Acetate Extraction : Recovers the target compound from the aqueous phase after acidification to pH 1–2.
Extraction Efficiency :
| Solvent | Recovery (%) | Purity Gain (%) |
|---|---|---|
| Petroleum Ether | 92 | 15 |
| Ethyl Acetate | 88 | 20 |
Comparative Analysis of Synthetic Routes
The direct benzylation route offers higher enantiomeric purity (99.2%) but requires chiral starting materials. In contrast, elimination methods are more scalable but suffer from lower stereocontrol.
Route Comparison :
| Parameter | Direct Benzylation | Elimination |
|---|---|---|
| Yield (%) | 87–92 | 75–85 |
| Purity (%) | 98–99.5 | 93–97 |
| Scalability | Moderate | High |
| Stereochemical Control | Excellent | Poor |
Chemical Reactions Analysis
Types of Reactions
2-[(benzyloxy)methyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
2-[(benzyloxy)methyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(benzyloxy)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The prop-2-enoic acid moiety can undergo polymerization or other transformations, depending on the reaction conditions .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity: The benzyloxymethyl group in the target compound likely increases lipophilicity compared to the methoxyethoxy group in 3-[2-(2-methoxyethoxy)phenyl]prop-2-enoic acid, which introduces ether-based hydrophilicity .
Synthetic Considerations :
- Benzyloxy groups are commonly used as protecting groups in organic synthesis. The target compound may be synthesized via esterification or Friedel-Crafts alkylation, similar to methods described for related structures in and .
Biological and Industrial Applications: Prop-2-enoic acid derivatives are prevalent in natural products (e.g., phenolic acids in ) and exhibit bioactivity, such as anti-inflammatory or metabolic regulation properties . The benzyloxymethyl group may influence pharmacokinetics by delaying hydrolysis, as seen in other benzyl-protected compounds .
Biological Activity
2-[(benzyloxy)methyl]prop-2-enoic acid, also known as a derivative of acrylic acid, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a benzyloxy group attached to a prop-2-enoic acid backbone. The presence of the benzyloxy group is significant for its biological activity, as it can influence the compound's interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound may act as an inhibitor or modulator by binding to active or allosteric sites on enzymes, thereby altering their conformation and catalytic activity.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer or inflammation.
- Receptor Modulation : It may interact with receptors in the central nervous system, potentially influencing neurotransmitter systems.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties. |
| Study 2 | Antimicrobial Activity | Showed effectiveness against various bacterial strains, indicating potential as an antibacterial agent. |
| Study 3 | Neuroprotective Effects | Exhibited protective effects on neuronal cells under oxidative stress conditions, implying potential for neurodegenerative disease treatment. |
Case Studies
- Anti-inflammatory Effects : A study investigated the effects of this compound on COX enzymes. The results indicated that the compound significantly reduced prostaglandin synthesis in vitro, highlighting its potential as an anti-inflammatory agent .
- Antimicrobial Properties : Another research effort focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibition zones in agar diffusion tests, suggesting its utility in developing new antibiotics .
- Neuroprotective Potential : A recent investigation explored the neuroprotective effects of this compound in models of oxidative stress. The findings indicated that the compound reduced cell death and oxidative damage in neuronal cultures, supporting its role in neuroprotection .
Q & A
Basic: What are the recommended synthetic routes for 2-[(benzyloxy)methyl]prop-2-enoic acid?
Methodological Answer:
The synthesis of this compound can be approached via Michael addition or esterification followed by hydrolysis . A plausible route involves:
Protection of the hydroxyl group using benzyl bromide under basic conditions to form the benzyl ether intermediate.
Acrylate formation via reaction with methyl acrylate in the presence of a catalyst (e.g., Pd or Cu).
Hydrolysis of the ester group under acidic or basic conditions to yield the carboxylic acid.
Key challenges include avoiding side reactions at the α,β-unsaturated carbonyl group. Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm structural integrity .
Basic: How should researchers handle and store this compound to ensure safety?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, Tyvek® suits, and safety goggles to prevent dermal/ocular exposure, as benzyloxy derivatives may exhibit skin absorption risks .
- Engineering Controls : Employ fume hoods for synthesis steps and HEPA-filtered vacuums for cleanup to minimize airborne particulates .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Monitor for discoloration or precipitate formation as stability indicators .
Advanced: How can conflicting reactivity data in the literature be resolved for this compound?
Methodological Answer:
Discrepancies in reactivity (e.g., unexpected byproducts in ester hydrolysis) often arise from:
Reaction Condition Variability : Differences in pH, temperature, or solvent polarity (e.g., THF vs. DMF). Systematic Design of Experiments (DoE) can isolate critical factors.
Catalyst Purity : Trace metal impurities (e.g., Pd residues) may alter reaction pathways. Use inductively coupled plasma mass spectrometry (ICP-MS) to verify catalyst quality.
In Situ Characterization : Employ real-time FT-IR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the benzyloxy group (δ 4.5–5.0 ppm) and the α,β-unsaturated carbonyl (δ 6.5–7.5 ppm for vinyl protons).
- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-O-C (benzyl ether) at ~1250 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm mass accuracy.
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .
Advanced: How can researchers optimize the reaction yield for large-scale synthesis?
Methodological Answer:
Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to stabilize transition states during esterification.
Catalyst Loading Optimization : Use response surface methodology (RSM) to balance Pd catalyst (0.5–2 mol%) and ligand ratios.
Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
In-Line Analytics : Integrate HPLC or UPLC for rapid purity assessment post-reaction .
Basic: What are the known biological targets or interaction studies for this compound?
Methodological Answer:
While direct studies on this compound are limited, structurally related benzyloxy derivatives exhibit:
- Enzyme Inhibition : Potential binding to cytochrome P450 isoforms (e.g., CYP3A4) via hydrophobic interactions.
- Receptor Modulation : Preliminary docking studies suggest affinity for G-protein-coupled receptors (GPCRs).
Validate interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Prioritize toxicity assays (e.g., Ames test) due to carcinogenicity risks in benzyloxy analogs .
Advanced: How can degradation pathways be analyzed to improve compound stability?
Methodological Answer:
Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed carboxylic acid or benzyl alcohol).
Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions.
Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidation .
Advanced: What computational methods aid in predicting the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis in water vs. acetonitrile).
- QSAR Models : Train models using datasets of similar acrylates to forecast toxicity or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
